molecular formula C15H12FNO3 B11174934 2-[(2-Fluorophenyl)carbamoyl]phenyl acetate

2-[(2-Fluorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11174934
M. Wt: 273.26 g/mol
InChI Key: XSKUUUSBBVVYJC-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)carbamoyl]phenyl acetate is an organic compound that features a fluorinated phenyl group attached to a carbamoyl group, which is further connected to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2-fluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with phenyl acetate to yield the final product. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles like hydroxide or amine groups replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenolic or amine derivatives.

Scientific Research Applications

2-[(2-Fluorophenyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The fluorinated phenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluorophenyl)carbamoyl]phenyl acetate is unique due to its specific structural features, such as the presence of both a fluorinated phenyl group and a carbamoyl group

Properties

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

[2-[(2-fluorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H12FNO3/c1-10(18)20-14-9-5-2-6-11(14)15(19)17-13-8-4-3-7-12(13)16/h2-9H,1H3,(H,17,19)

InChI Key

XSKUUUSBBVVYJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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